4-Bromo-2,5-dimethoxybenzoic acid
Overview
Description
4-Bromo-2,5-dimethoxybenzoic acid is an organic compound with the molecular formula C9H9BrO4 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine and two methoxy groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,5-dimethoxybenzoic acid can be achieved through several methods. One common approach involves the bromination of 2,5-dimethoxybenzoic acid. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and cost-effective methods. One such method includes the use of sodium hypochlorite and disodium hydrogen phosphate in water, followed by the addition of dihydrogen peroxide in acetonitrile under an inert atmosphere . This method offers high yields and can be easily scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,5-dimethoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are used.
Major Products:
Substitution: Products include various substituted benzoic acids depending on the nucleophile used.
Oxidation: Products include 4-bromo-2,5-dimethoxybenzaldehyde or this compound.
Reduction: Products include 4-bromo-2,5-dimethoxybenzyl alcohol or 4-bromo-2,5-dimethoxybenzaldehyde.
Scientific Research Applications
4-Bromo-2,5-dimethoxybenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of drugs and therapeutic agents due to its potential biological activity.
Material Science: It is employed in the synthesis of novel materials with specific properties.
Analytical Chemistry: It is used as a standard or reference compound in various analytical techniques.
Mechanism of Action
The mechanism of action of 4-Bromo-2,5-dimethoxybenzoic acid is not well-documented. its structural similarity to other bioactive compounds suggests that it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
- 4-Bromo-2,5-dimethylbenzoic acid
- 2-Bromo-4,5-dimethoxybenzoic acid
- 4-Bromo-2,5-dimethoxyphenethylamine
Comparison:
- 4-Bromo-2,5-dimethylbenzoic acid: Similar in structure but with methyl groups instead of methoxy groups, leading to different chemical reactivity and biological activity .
- 2-Bromo-4,5-dimethoxybenzoic acid: Similar in structure but with different positions of the bromine and methoxy groups, affecting its chemical properties and applications .
- 4-Bromo-2,5-dimethoxyphenethylamine: A psychoactive compound with different pharmacological properties due to the presence of an amine group .
Properties
IUPAC Name |
4-bromo-2,5-dimethoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4/c1-13-7-4-6(10)8(14-2)3-5(7)9(11)12/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIJFUCQBPDEIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620586 | |
Record name | 4-Bromo-2,5-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35458-39-0 | |
Record name | 4-Bromo-2,5-dimethoxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035458390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromo-2,5-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-BROMO-2,5-DIMETHOXYBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XWE4KUO6WF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.